molecular formula C14H19BrO9 B1192040 (3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate

(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate

Cat. No.: B1192040
M. Wt: 411.2
InChI Key: CYAYKKUWALRRPA-BSZWHHKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate is a complex organic compound with a molecular formula of C14H19BrO9. This compound is known for its unique structure, which includes multiple acetoxy groups and a bromine atom attached to a tetrahydro-pyran ring. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4,5-diacetoxy-6-acetoxymethyl-2-bromo-tetrahydro-pyran-3-yl ester typically involves the acetylation of a precursor compound. One common method involves the reaction of a tetrahydro-pyran derivative with acetic anhydride in the presence of a catalyst such as pyridine. The bromination step can be achieved using hydrobromic acid (HBr) in acetic acid (AcOH) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully monitored to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to remove the bromine atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used for nucleophilic substitution.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydro-pyran derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid 4,5-diacetoxy-6-acetoxymethyl-2-bromo-tetrahydro-pyran-3-yl ester involves its interaction with various molecular targets. The bromine atom and acetoxy groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The specific pathways involved depend on the context of its use in research or applications .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid 4,5-diacetoxy-2-methoxy-6-trityloxymethyl-tetrahydro-pyran-3-yl ester
  • Acetic acid 4,5-diacetoxy-6-acetoxymethyl-2-(5-hydroxymethyl-2-methoxy-phenoxy)-tetrahydro-pyran-3-yl ester
  • Acetic acid 4,5-diacetoxy-6-acetoxymethyl-2-(3-nitro-phenoxy)-tetrahydro-pyran-3-yl ester

Uniqueness

(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific chemical reactions and research applications where bromine’s reactivity is advantageous .

Properties

Molecular Formula

C14H19BrO9

Molecular Weight

411.2

IUPAC Name

(2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate

InChI

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11?,12?,13?,14+/m1/s1

InChI Key

CYAYKKUWALRRPA-BSZWHHKSSA-N

SMILES

Br[C@@H]1[C@H](OC(C)=O)[C@@H](OC(C)=O)[C@@H](OC(C)=O)[C@@H](COC(C)=O)O1

Appearance

Solid powder

Purity

>96% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,3,4,6-tetra-o-acetyl-alpha-galactosylpyranosyl bromide

Origin of Product

United States

Synthesis routes and methods

Procedure details

β-D-Galactose pentaacetate (5.00 g, 12.8 mmol) and bismuth(III) bromide (287 mg, 640 μmol) were dissolved in dichloromethane (25 mL), the solution was added with bromotriethylsilane (6.76 mL, 51.2 mmol), and the mixture was stirred at room temperature for 3 hours under an argon atmosphere. The reaction mixture was poured into aqueous saturated sodium hydrogencarbonate cooled on ice, then the mixture was extracted with dichloromethane, and the organic layer was washed with brine. The organic layer was dried over sodium sulfate, and the solvent was removed to obtain 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (5.30 g, quantitative).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
bismuth(III) bromide
Quantity
287 mg
Type
catalyst
Reaction Step One
Quantity
6.76 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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